2-Amino-3-chloro-6-fluorobenzonitrile
Description
Properties
CAS No. |
190011-88-2 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-amino-3-chloro-6-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2 |
InChI Key |
JMLLGMVTOGELLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-Amino-3-chloro-6-fluorobenzonitrile with five related compounds:
*Calculated based on atomic weights.
Key Observations :
- Substituent Effects: The position and type of halogen significantly influence reactivity and applications.
- Molecular Weight : The target compound’s molecular weight (170.57 g/mol) is higher than difluoro analogs (e.g., 154.12 g/mol) due to chlorine’s larger atomic mass .
- Purity: Commercially available analogs like 2-Amino-3,6-difluorobenzonitrile are typically sold at ≥95% purity, suggesting robust synthetic protocols .
Preparation Methods
Halogenation Precursor Synthesis
The synthesis typically begins with halogenation of a benzonitrile backbone. Chlorine and fluorine are introduced via electrophilic or nucleophilic substitution, depending on the directing effects of existing substituents. For 2-amino-3-chloro-6-fluorobenzonitrile, precursor compounds like 3-chloro-2-nitro-6-fluorobenzonitrile are synthesized using mixed halogenation agents.
Reaction Conditions :
-
Chlorination : Cl₂ gas in acetic acid at 40–60°C, catalyzed by FeCl₃ (yield: 72–85%).
-
Fluorination : KF in DMF at 120°C under microwave irradiation (yield: 68%).
Mechanistic Insight :
The nitrile group (-CN) acts as a meta-director, favoring halogenation at positions 3 and 6. Steric effects from the nitro group (-NO₂) further enhance regioselectivity.
Amination via Ammonolysis
The nitro group (-NO₂) in the precursor is reduced to an amino group (-NH₂) using catalytic hydrogenation or ammonium sulfide.
Procedure :
-
Catalytic Hydrogenation : 3-chloro-2-nitro-6-fluorobenzonitrile is treated with H₂ (3 atm) over 10% Pd/C in ethanol at 50°C for 6 hours (yield: 89%).
-
Ammonium Sulfide Reduction : (NH₄)₂S in aqueous THF at 80°C for 12 hours (yield: 76%).
Purity Control :
Crude product is purified via recrystallization from ethanol/water (1:3), achieving >98% purity (HPLC).
Sandmeyer Reaction for Direct Amination
Diazotization and Chloride Displacement
This method avoids nitro intermediates by directly introducing the amino group via diazonium salt formation.
Steps :
-
Diazotization : 3-chloro-6-fluorobenzonitrile is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
-
Amination : The diazonium salt is decomposed with CuCN in aqueous NH₃, yielding the target compound (overall yield: 63%).
Advantages :
-
Eliminates nitro reduction steps.
-
Compatible with electron-withdrawing groups like -CN.
Catalytic Amination Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling introduces the amino group to pre-halogenated benzonitriles.
Conditions :
-
Catalyst: Pd(OAc)₂/Xantphos (5 mol%).
-
Base: Cs₂CO₃ in toluene at 110°C for 24 hours.
-
Yield: 78%.
Limitations :
-
Requires anhydrous conditions.
-
High catalyst loading increases costs.
Ullmann-Type Coupling
Copper-mediated amination offers a cheaper alternative to palladium catalysts.
Optimized Protocol :
-
CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 120°C, 48 hours.
-
Yield: 65%.
Multi-Step Synthesis from Aniline Derivatives
Sequential Halogenation and Cyanation
Starting from 3-chloro-6-fluoroaniline:
-
Cyanation : Treatment with CuCN in DMF at 150°C introduces the nitrile group (yield: 70%).
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product.
Challenges :
-
Over-cyanation may occur without temperature control.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Nucleophilic NAS | 85 | Industrial | 12.50 |
| Sandmeyer Reaction | 63 | Lab-scale | 18.20 |
| Buchwald-Hartwig | 78 | Pilot-scale | 45.80 |
| Ullmann Coupling | 65 | Lab-scale | 22.40 |
Regioselectivity Control
-
NAS : Relies on directing effects of -CN and -NO₂ (meta/para selectivity).
-
Catalytic Methods : Ligand design (e.g., Xantphos) enhances ortho selectivity.
Industrial Production and Optimization
Continuous-Flow Synthesis
Modern plants employ microreactors for halogenation and amination steps, reducing reaction times by 60% and improving yields to 91%.
Solvent Recycling
DMF and ethanol are recovered via distillation, lowering environmental impact and production costs by 30%.
Challenges and Solutions
Byproduct Formation
-
Issue : Di-halogenated byproducts (e.g., 2-amino-3,5-dichloro-6-fluorobenzonitrile).
-
Mitigation : Use of Selectfluor® for controlled fluorination.
Purification Difficulties
-
Solution : High-performance liquid chromatography (HPLC) with C18 columns achieves >99.5% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
